molecular formula C14H16N2O4S3 B3667310 N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide

N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide

Cat. No.: B3667310
M. Wt: 372.5 g/mol
InChI Key: NYBRORIJYIWXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide is a complex organic compound that features both sulfonamide and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide is unique due to the presence of both sulfonamide and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .

Properties

IUPAC Name

N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S3/c1-15-22(17,18)13-7-3-11(4-8-13)21-12-5-9-14(10-6-12)23(19,20)16-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBRORIJYIWXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Reactant of Route 5
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Reactant of Route 6
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.